![molecular formula C24H22N2O3 B3940256 ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate](/img/structure/B3940256.png)
ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate
Overview
Description
Ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core linked to a benzoate ester. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate typically involves a multi-step process. One common method includes the condensation of 4-methylbenzaldehyde with anthranilic acid to form the intermediate 2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one. This intermediate is then reacted with ethyl 4-aminobenzoate under acidic conditions to yield the target compound. The reaction conditions often involve refluxing in ethanol with a catalytic amount of acid, such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate typically involves the reaction of quinazolinone derivatives with ethyl chloroacetate. The compound's structure features a quinazoline ring system, which is known for its biological activity. The presence of the 4-methylphenyl group enhances its pharmacological properties by potentially increasing lipophilicity and receptor binding affinity.
1. COX-2 Inhibition
Recent studies have evaluated the COX-2 inhibitory activity of similar quinazoline derivatives. For example, compounds with a similar structure demonstrated varying degrees of COX-2 inhibition, with some achieving significant activity compared to established inhibitors like celecoxib. The presence of substituents on the phenyl ring was found to be crucial for enhancing this activity, suggesting that this compound may also possess similar properties .
2. Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. This compound may exhibit cytotoxic effects against various cancer cell lines due to its ability to interfere with specific signaling pathways involved in tumor growth and proliferation.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing derivatives of quinazoline reported that the synthesized compounds exhibited significant biological activity. The characterization was performed using techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure and purity of the compounds .
Case Study 2: Pharmacological Evaluation
In a pharmacological evaluation involving several quinazoline derivatives, it was found that modifications at specific positions on the quinazoline ring could lead to enhanced COX-2 inhibitory activity. This suggests that this compound could be a candidate for further development as a therapeutic agent targeting inflammatory diseases .
Mechanism of Action
The mechanism of action of ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate can be compared with other quinazolinone derivatives, such as:
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound has a similar quinazolinone core but with different substituents, leading to distinct biological activities.
N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: Another related compound with a pyrrolotriazine moiety, known for its kinase inhibitory activity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 4-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]benzoate is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound based on various research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of Quinazoline Core : The initial step often involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones to form the quinazoline framework.
- Introduction of Substituents : Further reactions introduce the ethyl ester and the 4-methylphenyl group at specific positions on the quinazoline structure.
Biological Activity
The biological activity of this compound has been evaluated in several studies, highlighting its potential in various therapeutic areas:
Antitumor Activity
Research indicates that compounds with a quinazoline structure exhibit significant antitumor properties. For instance, derivatives have shown activity against different cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related compounds can inhibit tumor growth effectively .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated. Quinazoline derivatives have shown activity against a range of bacteria and fungi, suggesting potential use in treating infectious diseases. For example, studies report that certain analogs can inhibit the growth of resistant strains of bacteria .
Anti-inflammatory Effects
Quinazolines are known for their anti-inflammatory properties. This compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Preliminary data suggest that this compound could reduce inflammation markers in vitro .
Case Studies
Several case studies illustrate the efficacy of quinazoline derivatives:
- Case Study on Antitumor Efficacy : A study evaluated a series of quinazoline derivatives, including this compound, against human cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating potent activity .
- Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various quinazoline derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against resistant strains .
Data Table: Biological Activities
Properties
IUPAC Name |
ethyl 4-[2-(4-methylphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-29-24(28)18-12-14-19(15-13-18)26-22(17-10-8-16(2)9-11-17)25-21-7-5-4-6-20(21)23(26)27/h4-15,22,25H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHHNIGZRMZBKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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